molecular formula C6H8N2 B12378556 2,6-Dimethylpyrazine-d6

2,6-Dimethylpyrazine-d6

Cat. No.: B12378556
M. Wt: 114.18 g/mol
InChI Key: HJFZAYHYIWGLNL-WFGJKAKNSA-N
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Description

2,6-Dimethylpyrazine-d6 is a deuterated form of 2,6-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The deuterated version, this compound, is often used in scientific research as a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyrazine-d6 typically involves the deuteration of 2,6-Dimethylpyrazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, halogen, or hydroxyl groups .

Scientific Research Applications

2,6-Dimethylpyrazine-d6 has a wide range of applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: It serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the development of new materials and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrazine-d6 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting their activity and the overall metabolic processes. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpyrazine-d6 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C6H8N2

Molecular Weight

114.18 g/mol

IUPAC Name

2,6-bis(trideuteriomethyl)pyrazine

InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3/i1D3,2D3

InChI Key

HJFZAYHYIWGLNL-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=CC(=N1)C([2H])([2H])[2H]

Canonical SMILES

CC1=CN=CC(=N1)C

Origin of Product

United States

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